molecular formula C8H11BO4S B14903589 (5-(2-Ethoxy-2-oxoethyl)thiophen-2-yl)boronic acid

(5-(2-Ethoxy-2-oxoethyl)thiophen-2-yl)boronic acid

Cat. No.: B14903589
M. Wt: 214.05 g/mol
InChI Key: FCEKFSJCUXBPSV-UHFFFAOYSA-N
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Description

(5-(2-Ethoxy-2-oxoethyl)thiophen-2-yl)boronic acid: is an organic compound with the molecular formula C8H11BO4S . It is a boronic acid derivative featuring a thiophene ring substituted with an ethoxy-oxoethyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Ethoxy-2-oxoethyl)thiophen-2-yl)boronic acid typically involves the functionalization of thiophene derivatives. One common method is the palladium-catalyzed coupling of thiophene with boronic acid derivatives. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: (5-(2-Ethoxy-2-oxoethyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (5-(2-Ethoxy-2-oxoethyl)thiophen-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine: The compound’s boronic acid moiety allows it to interact with biological molecules, making it useful in the development of enzyme inhibitors and sensors.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its unique chemical properties contribute to the development of high-performance electronic devices .

Mechanism of Action

The mechanism of action of (5-(2-Ethoxy-2-oxoethyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain active site serine or threonine residues. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Compared to other thiophene-based boronic acids, (5-(2-Ethoxy-2-oxoethyl)thiophen-2-yl)boronic acid is unique due to the presence of the ethoxy-oxoethyl group. This functional group enhances its solubility and reactivity, making it more versatile in various chemical reactions. Additionally, the compound’s specific structure allows for unique interactions with biological targets, distinguishing it from other boronic acids .

Properties

Molecular Formula

C8H11BO4S

Molecular Weight

214.05 g/mol

IUPAC Name

[5-(2-ethoxy-2-oxoethyl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C8H11BO4S/c1-2-13-8(10)5-6-3-4-7(14-6)9(11)12/h3-4,11-12H,2,5H2,1H3

InChI Key

FCEKFSJCUXBPSV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)CC(=O)OCC)(O)O

Origin of Product

United States

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